4-Amino-p-terphenyl
Overview
Description
4-Amino-p-terphenyl is an aromatic compound with the molecular formula C18H15N It consists of a central benzene ring substituted with two phenyl groups and an amino group at the para position
Mechanism of Action
Target of Action
It is often used as an organic synthesis intermediate , suggesting that it may interact with various molecular targets depending on the specific context of the chemical reaction.
Pharmacokinetics
It is known to have high gi absorption and is a bbb permeant .
Action Environment
4-Amino-p-terphenyl is sensitive to air and should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Environmental factors such as temperature, humidity, and exposure to light could potentially influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
4-Amino-p-terphenyl plays a significant role in biochemical reactions due to its aromatic structure and amino group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . These interactions are primarily due to the compound’s ability to form hydrogen bonds and π-π interactions with biomolecules, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cytotoxic effects in certain cell lines, leading to apoptosis or cell death . Additionally, its antioxidant properties help in reducing oxidative stress within cells, thereby protecting them from damage.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of specific enzymes or persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme inhibition. At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its activity and function, as it may accumulate in certain tissues or organelles, leading to localized effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can determine its specific biochemical effects and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-p-terphenyl can be synthesized through several methods. One common approach involves the reaction of 4-bromo-p-terphenyl with ammonia in the presence of a palladium catalyst. This reaction typically occurs under high temperature and pressure conditions to facilitate the substitution of the bromine atom with an amino group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-p-terphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Acyl chlorides or alkyl halides are typical reagents used in substitution reactions.
Major Products Formed:
Oxidation: Nitro-p-terphenyl or nitroso-p-terphenyl.
Reduction: Various amine derivatives.
Substitution: Amides or alkylated derivatives.
Scientific Research Applications
4-Amino-p-terphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
4-Aminobiphenyl: Similar structure but with one less benzene ring.
4-Bromo-p-terphenyl: Similar structure but with a bromine atom instead of an amino group.
2,4,6-Triphenylaniline: Contains three phenyl groups attached to an aniline core.
Uniqueness: 4-Amino-p-terphenyl is unique due to its specific substitution pattern and the presence of an amino group at the para position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-phenylphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGIXVUZFPZOHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325424 | |
Record name | 4-Amino-p-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7293-45-0 | |
Record name | 7293-45-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-p-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-p-terphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 4-Amino-p-terphenyl's structure on its performance as a stationary phase in liquid chromatography?
A1: this compound's linear structure significantly enhances its performance as a stationary phase in liquid chromatography compared to its branched isomers (3,4-diphenylaniline and 2,4-diphenylaniline). [, ] This is because the linear structure allows for greater conformational flexibility and reduced steric hindrance, enabling better interaction with analytes. [, ] Studies have demonstrated that this leads to improved selectivity, especially for aromatic compounds, due to enhanced π-π interactions. [, ]
Q2: Can this compound be used to improve the performance of zinc anodes in batteries?
A3: Research indicates that this compound can be incorporated into a protective layer on zinc anodes to enhance their performance. [] When immobilized on a conductive poly(3,4-ethylenedioxythiophene) (PEDOT) matrix, this compound forms a robust network of cation-π interactions. [] This network facilitates uniform zinc ion flux, contributing to a more stable and efficient anode with improved cycling stability and lower overpotential. []
Q3: What spectroscopic properties have been reported for this compound?
A5: 1-nitro, 4″-amino, p-terphenyl, a derivative of this compound, exhibits dual fluorescence. [] While the specific origin of this phenomenon requires further investigation, it points towards interesting photophysical properties of this class of compounds. [] Further research is needed to fully characterize the spectroscopic properties of this compound and its derivatives.
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